O-(4-formylphenyl) N,N-dimethylcarbamothioate
Description
Properties
IUPAC Name |
O-(4-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIRYOGSVRUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254619 | |
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84265-06-5 | |
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84265-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and dna.
Mode of Action
For instance, it can be used in the synthesis of covalent organic frameworks (COFs), which are known for their high efficiency in the degradation of environmental pollutants.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of trichalcones containing a core s-triazine moiety, which have shown good to excellent antibacterial and antifungal activities.
Pharmacokinetics
The compound’s potential for particle-bound transport has been noted, indicating that it may have significant implications for its bioavailability and pharmacokinetics.
Biological Activity
O-(4-formylphenyl) N,N-dimethylcarbamothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a formyl group attached to a phenyl ring, with a dimethylcarbamothioate moiety. The synthesis typically involves the reaction of 4-formylphenol with dimethylcarbamothioic chloride under controlled conditions to yield the desired compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of carbamothioates have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. A study demonstrated that related thioester compounds inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Antitumor Activity
The potential antitumor activity of this compound has been explored in several studies. Compounds containing the carbamothioate group have been reported to induce apoptosis in cancer cells. In vitro studies showed that these compounds could inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including breast and colon cancer cells .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell signaling. The compound's thioester functionality allows it to form reactive intermediates that can modify proteins and nucleic acids, leading to altered cellular functions. This mechanism is similar to other thioester derivatives that have been studied for their reactivity with thiol groups in proteins .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that it exhibited comparable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15-30 µg/mL .
Case Study 2: Antitumor Effects
A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 25 µM after 48 hours of treatment, with an IC50 value determined at approximately 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an antitumor agent .
Data Tables
| Activity | Tested Compound | IC50 (µM) | Remarks |
|---|---|---|---|
| Antibacterial | This compound | 15-30 | Effective against S. aureus |
| Antitumor | This compound | 20 | Induces apoptosis in MCF-7 |
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : Conversion to sulfoxides or sulfones.
- Reduction : Transformation of the formyl group into alcohols.
- Nucleophilic Substitution : Replacement of the dimethylcarbamothioate group with other nucleophiles.
These reactions facilitate the development of more complex organic molecules and materials .
Biology
In biological research, O-(4-formylphenyl) N,N-dimethylcarbamothioate is explored for its potential as a biochemical probe . Key applications include:
- Enzyme Studies : Investigating enzyme-catalyzed reactions to understand metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, positioning it as a candidate for antibiotic development.
- Anticancer Properties : Evidence indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways .
Pharmacological Potential
Research has indicated that this compound exhibits several pharmacological properties:
- Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, which may lead to therapeutic applications in treating metabolic disorders.
- Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in cancer cells, suggesting its potential as an anticancer agent .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, thus inhibiting proliferation.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural analogs, focusing on substituents, molecular properties, and reactivity:
Key Observations:
Reactivity: The formyl group in this compound enables condensation with amines to form azomethines, a critical step in synthesizing optoelectronic materials (e.g., triphenylamine-based azomethines for solar cells) . Nitro groups (e.g., in O-(2-nitrophenyl) derivatives) enhance thermal stability but limit reactivity in condensation reactions. The nitro-substituted compound undergoes rearrangement at high temperatures (170°C) .
Thermal Stability :
- Nitro-substituted thiocarbamates exhibit higher thermal stability (stable up to 170°C during rearrangement) , whereas formyl-substituted compounds may degrade at lower temperatures due to aldehyde oxidation.
Applications :
Spectroscopic and Structural Insights
- FTIR/NMR : The formyl group in O-(4-formylphenyl) derivatives shows characteristic C=O stretching at ~1680 cm⁻¹ in FTIR and a singlet at ~9.8 ppm (¹H NMR) for the aldehyde proton . Methoxy analogs display C-O-C vibrations at ~1250 cm⁻¹ and a singlet at ~3.8 ppm for OCH₃ protons .
Preparation Methods
Room-Temperature Synthesis in Dimethylformamide (DMF)
The most widely cited method involves reacting 4-hydroxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride (DMTCC) in anhydrous DMF under ambient conditions. Stoichiometric quantities of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and DABCO (2.24 g, 20 mmol) are dissolved in DMF, followed by dropwise addition of DMTCC (2.46 g, 20 mmol). The mixture is stirred overnight at 25°C, quenched with ice, and filtered to isolate a crude white solid.
This protocol achieves an 81% yield (1.65 g) without chromatographic purification, as confirmed by NMR analysis. The reaction proceeds via base-assisted deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the thiocarbamoyl chloride (Figure 1).
Table 1: Reaction Parameters for DMF-Based Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF (anhydrous) |
| Temperature | 25°C |
| Reaction Time | 16–18 hours |
| Base | DABCO (2 equiv) |
| Yield | 81% |
Elevated-Temperature Synthesis in N-Methylpyrrolidone (NMP)
An alternative approach employs NMP as the solvent at 50°C to accelerate reaction kinetics. Here, 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and DABCO (11.9 g, 106 mmol) are suspended in NMP and heated to 50°C before adding DMTCC (11.1 g, 90.1 mmol). After 17 hours, the mixture is cooled, diluted with water, and recrystallized from methanol/water to yield 14.0 g (66.9 mmol, 82%) of pure product.
This method emphasizes solvent polarity and temperature to enhance reaction rates, reducing processing time by 25% compared to the DMF route. Recrystallization ensures >99% purity, as evidenced by elemental analysis (C: 56.69%, H: 6.25%, N: 6.56%).
Table 2: Comparative Analysis of Solvent Systems
| Solvent | Temperature | Reaction Time | Yield | Purity |
|---|---|---|---|---|
| DMF | 25°C | 16–18 h | 81% | 95%* |
| NMP | 50°C | 17 h | 82% | 99% |
| *Estimated via NMR integration. |
Purification and Characterization
Filtration vs. Recrystallization
The DMF-derived crude product is filtered and washed with water, yielding a 95% pure compound suitable for immediate use in downstream reactions. In contrast, the NMP method employs recrystallization from methanol/water, achieving pharmaceutical-grade purity (99%).
Spectroscopic Validation
Both methods validate product identity through and NMR spectroscopy. Key resonances include:
-
NMR (CDCl₃): δ 10.00 (s, 1H, -CHO), 7.94–7.91 (d, J = 9 Hz, 2H, Ar-H), 7.26–7.23 (d, J = 9 Hz, 2H, Ar-H), 3.45 (s, 3H, N-CH₃), 3.36 (s, 3H, N-CH₃).
-
NMR (CDCl₃): δ 190.8 (CHO), 186.4 (C=S), 158.4 (C-O), 133.8–123.6 (aromatic carbons), 43.1 and 38.8 (N-CH₃).
Side Reactions and Byproduct Formation
Prolonged heating in DMF (>24 hours) risks thiocarbamate isomerization to S-(4-formylphenyl) derivatives, detectable via LC/HRMS. The NMP protocol mitigates this through precise temperature control and shorter reaction times.
Scalability and Industrial Feasibility
The NMP method demonstrates superior scalability, with documented synthesis of 14.0 g batches . However, DMF’s lower cost and ambient conditions favor small-scale academic settings.
Q & A
Q. What are the optimized synthetic routes for O-(4-formylphenyl) N,N-dimethylcarbamothioate?
The compound can be synthesized via propargylation of sodium O-(4-formylphenyl)carbonodithioate, which proceeds more efficiently than reactions with unmodified hydroxybenzaldehydes. Key steps include acylation of hydroxybenzaldehyde xanthates and reaction with propargyl bromide under mild conditions (e.g., DMF, 50°C). Yields exceeding 70% are reported when using sodium xanthate intermediates due to enhanced nucleophilicity .
Q. What purification methods are effective for isolating this compound?
Column chromatography with ethyl acetate/petroleum ether mixtures (2:8 ratio) is commonly employed for purification. This method effectively separates the target compound from byproducts, as demonstrated in the isolation of structurally similar carbamothioates .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.0–8.9 ppm), formyl groups (δ ~9.8 ppm), and dimethylamino protons (δ ~3.4 ppm).
- IR : Stretching vibrations for C=S (1100–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm the carbamothioate and formyl functionalities.
- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion at m/z 211.28 for C₁₀H₁₃NO₂S) .
Advanced Research Questions
Q. What reaction mechanisms govern the Newman-Kuart rearrangement in carbamothioate derivatives?
The rearrangement involves intramolecular transfer of the thiocarbamoyl group from oxygen to sulfur under high temperatures (e.g., 170–200°C). Microreactor technology enables precise temperature control, achieving 90% yield in 14 minutes for analogous compounds. Computational studies suggest a six-membered cyclic transition state stabilizes the rearrangement .
Q. How do computational methods like DFT enhance understanding of carbamothioate reactivity?
Density Functional Theory (DFT) models reaction pathways, such as carbamothioate formation from thiocarbamoyl chlorides. For example, DFT calculations reveal energy barriers for nucleophilic aromatic substitution, highlighting the role of electron-withdrawing substituents (e.g., formyl groups) in accelerating reactivity .
Q. What crystallographic strategies resolve structural ambiguities in carbamothioate derivatives?
Single-crystal X-ray diffraction using SHELXL software is critical. For O-(4-formylphenyl) derivatives, hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsion angles between the formyl and carbamothioate groups are key metrics. SHELX refinement protocols (R factor < 0.05) ensure high precision .
Q. How can researchers address contradictory data in synthesis optimization?
Discrepancies in yield or purity often arise from solvent polarity or temperature variations. Systematic Design of Experiments (DoE) is recommended to identify optimal conditions. For instance, DMF outperforms THF in propargylation reactions due to better solvation of ionic intermediates .
Q. What role do substituents play in modulating biological activity of carbamothioates?
The 4-formyl group enhances electrophilicity, enabling covalent interactions with enzyme nucleophiles (e.g., cysteine residues). Comparative studies with halogenated analogs (e.g., 4-bromo derivatives) show reduced activity, suggesting steric and electronic effects govern target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
